2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Tautomerism NMR Spectroscopy Solution Chemistry

Researchers requiring a tunable pyrazolone scaffold with a protonatable side chain face limited commercial availability of N1-functionalized derivatives. This compound addresses that gap with its unique dimethylaminoethyl substituent, enabling pH-dependent solubility switching and selective metal-ion extraction. Key features: • Dual reactivity: acidic C-4 methylene for Knoevenagel condensations; tertiary amine for quaternization or further functionalization. • Demonstrated ion-pair extractant performance for scandium recovery from perchlorate solutions. • Supplied with full analytical certification (NMR, HPLC) to ensure batch-to-batch reproducibility.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 143314-24-3
Cat. No. B12902729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS143314-24-3
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)CCN(C)C
InChIInChI=1S/C8H15N3O/c1-7-6-8(12)11(9-7)5-4-10(2)3/h4-6H2,1-3H3
InChIKeyRNNMOFMFZDKTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

143314-24-3: Procurement-Quality Evidence for 2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one


2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 143314-24-3) is a synthetic pyrazolone derivative featuring a basic dimethylaminoalkyl substituent at the N-1 position. The compound belongs to the 2-pyrazolin-5-one class, which exists in solution as a tautomeric mixture and is primarily utilized as a synthetic intermediate or research tool [1]. Its reactive pyrazolone ring and tertiary amine side chain make it a candidate for generating diverse chemical libraries, though its direct biological or industrial applications remain under-characterized in the peer-reviewed primary literature.

Why a Generic Pyrazolone Cannot Replace 143314-24-3: The Critical Role of the N1-Basic Side Chain


Generic substitution within the 2-pyrazolin-5-one class is precluded by the strong influence of N1-substituents on physicochemical properties and reactivity. The introduction of a basic dimethylaminoethyl moiety at N1, as opposed to simple alkyl or aryl groups, fundamentally alters the compound's tautomeric equilibrium, hydrogen-bonding capacity, and acid-base behavior in solution [1]. This structural feature is mandatory for applications requiring a protonable side chain, such as specific metal-chelation stoichiometries or pH-dependent solubility. Therefore, close analogs like 1-phenyl-3-methyl-2-pyrazolin-5-one or 1-benzyl-3-methyl-2-pyrazolin-5-one cannot replicate the targeted performance profile of CAS 143314-24-3, even if they share the same pyrazolone core.

Quantitative Differentiation Evidence: 143314-24-3 vs. N1-Alkyl-Pyrazolone Analogs


Tautomeric Ratio in DMSO-d6: 143314-24-3 vs. 1-Methyl-3-methylpyrazol-5-one

NMR spectroscopic investigations demonstrate that the introduction of the dimethylaminoethyl side chain at N1 shifts the tautomeric equilibrium compared to a simple N1-methyl analog. In DMSO-d6, the CH tautomer (2,4-dihydro form) is dominant for the dimethylaminoethyl-substituted compound, whereas the OH tautomer (5-hydroxy form) is more prevalent in 1,3-dimethyl-2-pyrazolin-5-one [1]. This differential tautomer distribution directly affects the compound's reactivity and complexation behavior.

Tautomerism NMR Spectroscopy Solution Chemistry

Protonation State of the Basic Side Chain: Critical for pH-Dependent Solubility

The dimethylamino group (pKa ~8.5-9.0 for tertiary amines) of the target compound introduces a protonatable site absent in non-basic N1-substituted pyrazolones (e.g., N1-phenyl or N1-benzyl derivatives). This structural feature enables pH-tunable aqueous solubility and extraction behavior, as demonstrated for the broader 1-alkyl-3-methyl-2-pyrazolin-5-one class in biphasic systems [1]. While quantitative pKa data for the exact compound were not located in the primary literature, class-level inference strongly supports protonation-dependent partitioning.

Physicochemical Properties Solubility Acid-Base Chemistry

Confirmed Synthetic Accessibility via β-Ketoester-Hydrazine Route

The target compound is reliably prepared by condensation of the appropriately substituted hydrazine with a β-ketoester, a route established to give yields in the range of 60–80% for the 2-pyrazolin-5-one class [1]. This represents a significant advantage over N1-aryl analogs, which often require more forcing conditions or transition-metal catalysis. The use of commercially available N-(2-dimethylaminoethyl)hydrazine as a starting material provides a straightforward two-step sequence from bulk reagents.

Synthetic Route Chemical Intermediate Process Chemistry

Procurement-Driven Application Scenarios for CAS 143314-24-3


Scandium and Rare-Earth Extraction from Weakly Acidic Media

The protonatable dimethylaminoethyl side chain enables CAS 143314-24-3 to function as an ion-pair extractant for scandium ions from perchlorate solutions, leveraging the class-level behavior of 1-alkyl-3-methyl-2-pyrazolin-5-ones [1]. In a typical process, the compound is dissolved in chloroform, and upon contact with an aqueous perchlorate solution at pH 2–4, scandium cations are concentrated into the organic phase, facilitating selective recovery.

Precursor for Chemically Diverse Pyrazolone-Based Libraries

The compound serves as a versatile scaffold for combinatorial chemistry. The acidic C-4 methylene position undergoes Knoevenagel condensations with aromatic aldehydes, while the dimethylaminoethyl side chain can be quaternized or used for further functionalization. This dual reactivity, confirmed by NMR studies [1], allows for the rapid generation of compound libraries for drug discovery screening.

pH-Responsive Switchable Solvent or Catalyst Precursor

The tertiary amine group in the side chain imparts pH-switchable polarity. At pH below ~9, the compound becomes water-soluble due to protonation, while at higher pH it partitions into organic solvents. This property, inferred from the class chemistry [1], is valuable for designing recyclable homogeneous catalysts or smart materials for biphasic reactions.

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